Cu(II)astm
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cu(II)ATSM is typically synthesized through the reaction of copper(II) salts with diacetyl-bis(N4-methylthiosemicarbazone) ligands. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The resulting complex is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for Cu(II)ATSM are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include automated systems for precise control of reaction parameters and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cu(II)ATSM undergoes various chemical reactions, including:
Reduction: In hypoxic conditions, Cu(II) is reduced to Cu(I), which is then trapped within cells.
Complexation: Cu(II)ATSM forms stable complexes with various ligands, enhancing its solubility and bioavailability.
Common Reagents and Conditions:
Reducing Agents: Ascorbate is commonly used to maintain the required cuprous oxidation state during reactions.
Major Products:
Cu(I) Complexes: Formed under reducing conditions, these complexes are crucial for the compound’s biological activity.
Stable Ligand Complexes: These enhance the compound’s stability and solubility.
Scientific Research Applications
Cu(II)ATSM has a wide range of applications in scientific research:
Medical Imaging: Used in positron emission tomography (PET) to detect hypoxic regions in tumors and neuroinflammation.
Cancer Therapy: Acts as a theranostic agent, combining diagnostic imaging and therapeutic functions.
Neuroinflammation Studies: Helps in mapping hydrogen sulfide levels in brain pathophysiology, providing insights into conditions like Alzheimer’s and Parkinson’s diseases.
Mechanism of Action
Cu(II)ATSM penetrates cells due to its low molecular weight and high membrane permeability. In hypoxic cells, Cu(II) is reduced to Cu(I), which is then released from the ATSM ligand and trapped inside the cells. This process leads to the irreversible retention of the metal or radiometal in hypoxic cells, making it an effective marker for hypoxia .
Comparison with Similar Compounds
Copper(II)-diacetyl-bis(N4-ethylthiosemicarbazone) (Cu(II)ETSM): Similar in structure but with different ligand modifications.
Copper(II)-diacetyl-bis(N4-phenylthiosemicarbazone) (Cu(II)PTSM): Another variant with phenyl groups instead of methyl groups.
Uniqueness: Cu(II)ATSM is unique due to its high membrane permeability and low redox potential, which allows it to effectively target hypoxic cells. Its ability to act as both a diagnostic and therapeutic agent sets it apart from other similar compounds .
Properties
IUPAC Name |
copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDKYTVDCRMOE-JPAPVDFESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CuN6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68341-09-3 | |
Record name | Cu(II)astm | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(II) dithiosemicarbazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATSM COPPER (II) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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